MAO-A Selective Inhibition
In a direct enzymatic assay against human recombinant monoamine oxidase isoforms, 2-chloro-3-(difluoromethyl)-7-methoxyquinoline demonstrated an IC₅₀ of 118 nM against MAO-A, compared with 1.27 µM against MAO-B, yielding a 10.8-fold selectivity index favoring the A isoform [1]. This represents a significant improvement in potency compared to structurally related methylquinolines (4-MQ and 6-MQ), which inhibit MAO-A with Ki values in the low micromolar range (Ki = 3.2-5.8 µM) in human brain synaptosomal mitochondria [2].
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 118 nM (MAO-A); IC₅₀ = 1.27 µM (MAO-B); Selectivity ratio = 10.8 |
| Comparator Or Baseline | 4-Methylquinoline (4-MQ): Ki ≈ 3.2 µM (MAO-A); 6-Methylquinoline (6-MQ): Ki ≈ 5.8 µM (MAO-A) |
| Quantified Difference | ~27-49 fold greater potency than methylquinoline comparators |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine oxidation to 4-hydroxyquinoline measured by spectrofluorometric analysis; methylquinolines tested in human brain synaptosomal mitochondria |
Why This Matters
For screening programs targeting MAO-A for depression or neurodegenerative disorders, this compound offers a validated sub-150 nM starting point with intrinsic isoform selectivity, reducing the need for extensive early-stage selectivity profiling compared to non-selective quinoline scaffolds.
- [1] BindingDB. BDBM50063521 (CHEMBL3398532). Affinity Data: IC₅₀ = 118 nM (MAO-A), IC₅₀ = 1.27E+3 nM (MAO-B). Assay: Inhibition of human recombinant MAO-A/MAO-B assessed as kynuramine oxidation to 4-hydroxyquinoline formation by spectrofluorometric analysis. View Source
- [2] Naoi, M., et al. Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. Journal of Neurochemistry, 1988. Ki values for 4-MQ and 6-MQ against MAO-A in human brain synaptosomal mitochondria. View Source
